4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable for detecting and analyzing enzyme activity, particularly glycosidases .
Mechanism of Action
Target of Action
The primary targets of 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars .
Mode of Action
This compound acts as a synthetic substrate for glycosidases . It is hydrolyzed by these enzymes, which allows for the identification and assessment of their activity .
Result of Action
The hydrolysis of this compound by glycosidases results in the production of 4-methylumbelliferone . This compound yields a fluorescent signature, which can be detected and measured . This allows researchers to assess the activity of glycosidases in a given sample .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside typically involves multiple steps. The starting material, 4-Methylumbelliferone, undergoes glycosylation with a protected galactopyranosyl donor. The azido group is introduced via substitution reactions, and the acetyl groups are added to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The azido group can also participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Hydrolysis: Glycosidases in aqueous buffer solutions.
Click Chemistry: Copper(I) catalysts in the presence of alkyne compounds.
Major Products
Hydrolysis: 4-Methylumbelliferone and the corresponding galactose derivative.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is extensively used in various fields of scientific research:
Chemistry: As a fluorogenic substrate for studying enzyme kinetics and mechanisms.
Biology: For detecting and quantifying glycosidase activity in biological samples.
Medicine: In diagnostic assays for lysosomal storage diseases and other disorders involving glycosidase deficiencies.
Industry: In the development of enzyme-based assays and high-throughput screening methods
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-alpha-D-glucopyranoside
- 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable for creating conjugates and probes for advanced biochemical studies.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCMFNFBECGZSA-VOFPXKNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654864 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124167-43-7 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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